![molecular formula C9H17N3O2S B5578429 2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)

2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. A one-pot synthesis approach has been described for creating 2-amino- and 2-(arylamino)-substituted thiazoles, showcasing the versatility and efficiency of synthesizing compounds within this class (Moriarty et al., 1992). These methodologies often involve the treatment of ketones with specific reagents in refluxing conditions, demonstrating the synthetic accessibility of thiazole derivatives.

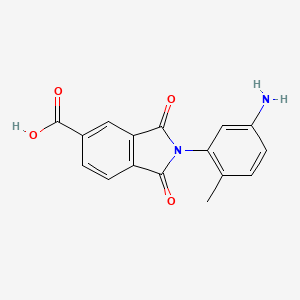

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by X-ray crystallography, providing detailed insights into their geometry, bond lengths, and angles. For example, studies have elucidated the structure of related thiazole compounds, revealing hydrogen-bonded dimers and quartets, which contribute to the stability and packing of these molecules in the solid state (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Thiazole derivatives engage in various chemical reactions, highlighting their reactivity and functional versatility. For instance, the aminomethylation of thiazole compounds, followed by cyclization, demonstrates the potential for creating complex structures with unique chemical properties (Ramsh et al., 2006). Such reactions are crucial for expanding the utility of thiazole derivatives in chemical synthesis.

Physical Properties Analysis

The physical properties of thiazole derivatives, such as melting points, solubility, and crystal structure, are significantly influenced by their molecular structure. X-ray crystallography studies provide a basis for understanding these properties by detailing the molecular and crystal structure of thiazole compounds (An et al., 2010).

Chemical Properties Analysis

Thiazole derivatives exhibit a range of chemical properties, including tautomerism and the ability to form hydrogen bonds, which affect their chemical behavior and reactivity. Studies on proton tautomerism in thiazol-2(5H)-ones highlight the significance of structural factors on the tautomeric forms and their stability (Pyrih et al., 2023). Such insights are vital for understanding the chemical properties of thiazole derivatives and their applications.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Studies on the chemical structure and synthesis of thiazole derivatives, including compounds similar to 2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one, have provided insights into their molecular arrangements and interactions. For instance, the structural determination of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate highlights the importance of hydrogen bonding in the molecular assembly of thiazole compounds (Lynch & Mcclenaghan, 2004). This foundational knowledge is crucial for designing compounds with desired physical and chemical properties for pharmaceutical applications.

Pharmaceutical Research

The exploration of thiazole derivatives in pharmaceutical research has led to the synthesis of compounds exhibiting significant biological activities. Research on heterocyclic analogues of beta-adrenergic blocking agents, including thiazole and isothiazole derivatives, has shown potential in lowering mean arterial pressure, suggesting their use in treating hypertension and other cardiovascular diseases (Baldwin et al., 1980). Furthermore, the synthesis of 2-amino and 2-(arylamino)-substituted thiazoles and selenazoles indicates the versatility of thiazole compounds in creating diverse pharmacologically active agents (Moriarty et al., 1992).

Antioxidant and Calcium Antagonistic Activities

The investigation into thiazolidinone derivatives has unveiled compounds with both calcium overload inhibition and antioxidant activity, highlighting the therapeutic potential of thiazole derivatives in managing conditions associated with oxidative stress and calcium dysregulation (Kato et al., 1999). Such dual-function compounds could be beneficial in treating cardiovascular diseases and neurodegenerative disorders.

Antimicrobial Activities

Studies have also focused on the antimicrobial properties of thiazole derivatives. For example, the synthesis and evaluation of new thiazolo[5,4-b]quinoline derivatives have been conducted, with some compounds showing significant in vitro cytotoxicity against various cancer cell lines, indicating their potential as antitumor agents (Alvarez-Ibarra et al., 1997). Additionally, the synthesis and antitumor activity screening of 4-aminothiazol-2(5H)-one derivatives have confirmed the absence of 4-amino-imino tautomerism, with certain compounds displaying selective action against specific cancer cell lines (Kaminskyy et al., 2015).

Propiedades

IUPAC Name |

2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2S/c1-8(2,3)11-4-9(5-13)6(14)12-7(10)15-9/h11,13H,4-5H2,1-3H3,(H2,10,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSOCYGLYFSXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1(C(=O)N=C(S1)N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)

![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)

![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)

![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)

![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)